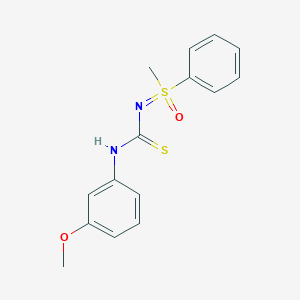![molecular formula C14H18ClNO3S B1223449 1-Methyl ethyl 2-chloro-5-[[[(1-methylethoxy)thiooxo]methyl]amino]-benzoate CAS No. 135812-34-9](/img/structure/B1223449.png)
1-Methyl ethyl 2-chloro-5-[[[(1-methylethoxy)thiooxo]methyl]amino]-benzoate
Overview
Description
UC-38 is a small molecule drug known for its potent inhibitory effects on human immunodeficiency virus (HIV)-1 reverse transcriptase. It is a derivative of oxathiin carboxanilide, which has been studied for its antiviral properties. UC-38 has shown significant promise in preclinical studies for its ability to inhibit HIV replication and induce apoptosis in certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UC-38 involves several key steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its biological activity. The synthetic route typically includes:
Formation of the Core Structure: The core structure of UC-38 is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to improve the compound’s pharmacokinetic properties. This may include halogenation, methylation, or the addition of other substituents.
Industrial Production Methods
Industrial production of UC-38 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch Processing: Utilizing large reactors to carry out the condensation and functionalization reactions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
UC-38 undergoes several types of chemical reactions, including:
Oxidation: UC-38 can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on UC-38, potentially altering its pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the UC-38 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
UC-38 has a broad range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.
Biology: Investigated for its role in inhibiting HIV-1 reverse transcriptase and inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for HIV and certain types of cancer.
Industry: Potential applications in the development of antiviral drugs and cancer therapeutics.
Mechanism of Action
UC-38 exerts its effects primarily through the inhibition of HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus. By binding to the enzyme, UC-38 prevents the transcription of viral RNA into DNA, thereby inhibiting viral replication. Additionally, UC-38 has been shown to induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell survival and death pathways .
Comparison with Similar Compounds
UC-38 is compared with other similar compounds, such as:
UC-84: Another oxathiin carboxanilide derivative, UC-84 is less potent than UC-38 in inhibiting HIV-1 reverse transcriptase.
UC-781: A structurally related compound that retains potency against drug-resistant strains of HIV-1.
Other Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Compounds like efavirenz and nevirapine, which also inhibit HIV-1 reverse transcriptase but differ in their chemical structure and resistance profiles.
UC-38 stands out due to its unique structure and potent inhibitory effects on both HIV-1 reverse transcriptase and cancer cell proliferation .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
135812-34-9 |
|---|---|
Molecular Formula |
C14H18ClNO3S |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate |
InChI |
InChI=1S/C14H18ClNO3S/c1-8(2)18-13(17)11-7-10(5-6-12(11)15)16-14(20)19-9(3)4/h5-9H,1-4H3,(H,16,20) |
InChI Key |
AXTNFJKQZPETJA-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)Cl |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)Cl |
Key on ui other cas no. |
135812-34-9 |
Synonyms |
2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)benzoic acid NSC 629243 NSC-629243 UC-38 Uniroyal Jr. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 1-[4-(4-chlorobenzenesulfonamido)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B1223368.png)
![(3,5-Dichlorophenyl)-[4-[2-(trifluoromethyl)-4-quinolinyl]-1-piperazinyl]methanone](/img/structure/B1223369.png)

![3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA](/img/structure/B1223372.png)
![2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid](/img/structure/B1223374.png)
![4-[2-[2,4-Bis(4-ethoxyphenyl)-6-methyl-1-pyridin-1-iumyl]ethyl]morpholine](/img/structure/B1223375.png)
![2-[(6-Amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]acetic acid ethyl ester](/img/structure/B1223377.png)
![(E)-3-[4-(diethylsulfamoyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B1223379.png)
![7-[[[1-(2-Methylphenyl)-5-tetrazolyl]thio]methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1223380.png)

![4-({4-[(2,3,3-Trichloroacryloyl)oxy]phenyl}sulfonyl)phenyl 2,3,3-trichloroacrylate](/img/structure/B1223383.png)
![N-[(2-chlorophenyl)-(2-hydroxy-1-naphthalenyl)methyl]butanamide](/img/structure/B1223384.png)
![1-[3-(2-Chlorophenoxy)propyl]indole-3-carbonitrile](/img/structure/B1223389.png)
![(4Z)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one](/img/structure/B1223390.png)
